1-(3-chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C14H13ClN4O2S and its molecular weight is 336.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0447745 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Research has highlighted the synthesis and antioxidant efficacy of pyrrolidine derivatives, including compounds structurally similar to 1-(3-chloro-4-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide. These derivatives have demonstrated potent antioxidant activities, some surpassing well-known antioxidants like ascorbic acid in radical scavenging assays and reducing power assays, indicating their potential as therapeutic antioxidants (I. Tumosienė et al., 2019).
Antimicrobial and Antiulcer Agents
Imidazo[1,2-a]pyridines, with structural motifs related to thiadiazolyl pyrrolidines, have been synthesized for their potential as antisecretory and cytoprotective antiulcer agents. Despite a lack of significant antisecretory activity, some derivatives showed promising cytoprotective properties, suggesting a potential avenue for developing new treatments for ulcerative conditions (J. Starrett et al., 1989).
Synthesis and Antibacterial Activity
The synthesis of pyrrolidine derivatives, including 1,3-disubstituted pyrrolidinone derivatives with triazole, thiazole, and thiadiazole moieties, has shown promising antibacterial activity against various pathogens. Specifically, compounds bearing the sulfamoylphenyl moiety have exhibited excellent activity, highlighting the potential of these derivatives in developing new antibacterial agents (Benas Balandis et al., 2019).
Anti-HIV Activity
The compound 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, closely related to the compound of interest, has been identified as a potential anti-human immunodeficiency virus (HIV-1) non-nucleoside reverse transcriptase inhibitor. This highlights the therapeutic potential of such compounds in treating HIV-1 infections (R. Tamazyan et al., 2007).
Anticancer Activity
Thiadiazole derivatives, through molecular docking studies, have been explored for their anticancer activity. These studies aim to understand the binding modes and effectiveness of thiadiazole compounds against cancer cell lines, suggesting a promising approach for anticancer drug development (A. S. Abouzied et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound like this could involve further studies to fully understand its properties, potential uses, and safety implications. This could include laboratory studies, computational modeling, and possibly even clinical trials if the compound is a candidate for a new drug .
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-8-2-3-10(5-11(8)15)19-6-9(4-12(19)20)13(21)17-14-18-16-7-22-14/h2-3,5,7,9H,4,6H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECRGTJTOJBMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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